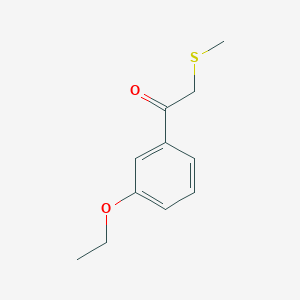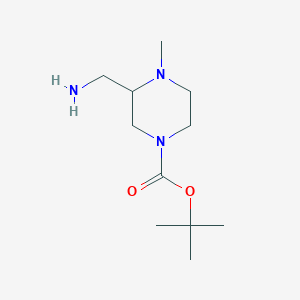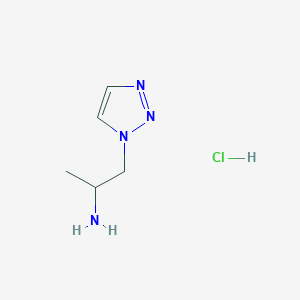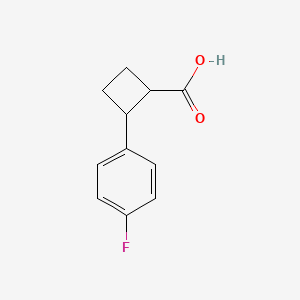
2-(4-Fluorophenyl)cyclobutane-1-carboxylic acid
Overview
Description
2-(4-Fluorophenyl)cyclobutane-1-carboxylic acid is a chemical compound with the molecular formula C11H11FO2 and a molecular weight of 194.21 .
Molecular Structure Analysis
The molecular structure of 2-(4-Fluorophenyl)cyclobutane-1-carboxylic acid consists of a cyclobutane ring attached to a 4-fluorophenyl group and a carboxylic acid group .Chemical Reactions Analysis
A study has shown that the substituent effect on dissociation equilibriums of 2-(3 or 4-X-phenyl)-cyclobutane-1-carboxylic acids through π-conjugation by cyclobutane ring is demonstrated comparing its Hammett reaction constant (ρ) with those of 3-X-phenylpropionic acids and cinnamic acids .Scientific Research Applications
Structural and Conformational Studies
The structure and conformation of related cyclobutanecarboxylic acids have been extensively studied, providing insights into the spatial arrangement and electronic properties of these compounds. For example, the structure of cis-2-phenylcyclobutanecarboxylic acid and its fluorinated derivative has been determined through X-ray diffraction, revealing the puckered nature of the cyclobutane ring and the impact of fluorination on the bond lengths within the molecule (Reisner et al., 1983).
Synthesis of Radiotracers for Medical Imaging
Fluorine-18 labeled derivatives of cyclobutane-1-carboxylic acid, such as FACBC, have been synthesized for use in positron emission tomography (PET), a powerful imaging technique used in oncology and neuroscience. These compounds have shown promise as tumor-avid agents, highlighting the potential of fluorinated cyclobutane derivatives in diagnostic imaging (Shoup & Goodman, 1999).
Peptide Synthesis and Biomolecular Research
In biomolecular research, monofluoro-substituted aromatic amino acids have been designed and synthesized for use as conformationally restricted labels in peptides. These compounds serve as tools for studying peptide structure and function, particularly in the context of membrane-bound peptides and proteins. The introduction of fluorine atoms into peptide chains can significantly alter their conformational properties, which is crucial for understanding peptide interactions with biological membranes (Tkachenko et al., 2014).
Advanced Material Science
The cyclobutane group's unique reactivity and structural features have made it a subject of interest in material science, particularly in the synthesis of polymers and small molecule organics with specific properties. Research into the cyclobutane group has explored its potential in creating new materials with desirable mechanical, optical, and electronic characteristics (Uff, 1964).
Safety And Hazards
properties
IUPAC Name |
2-(4-fluorophenyl)cyclobutane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FO2/c12-8-3-1-7(2-4-8)9-5-6-10(9)11(13)14/h1-4,9-10H,5-6H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MABRDUWQBLUQEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1C2=CC=C(C=C2)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Fluorophenyl)cyclobutane-1-carboxylic acid | |
CAS RN |
1499764-95-2 | |
| Record name | 2-(4-fluorophenyl)cyclobutane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-{Bicyclo[4.2.0]octa-1,3,5-trien-7-yl}-2-bromoethan-1-one](/img/structure/B1449151.png)
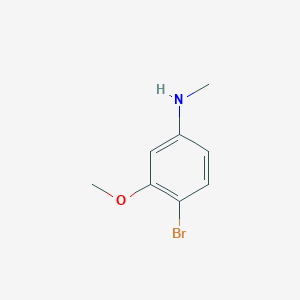
amine](/img/structure/B1449154.png)
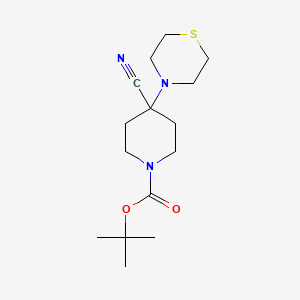
![7-Bromo-3H-pyrido[3,4-d]pyridazin-4-one](/img/structure/B1449159.png)
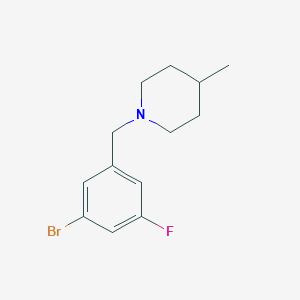
![[(4-Bromo-3-fluorophenyl)methyl][(4-fluorophenyl)methyl]amine](/img/structure/B1449161.png)
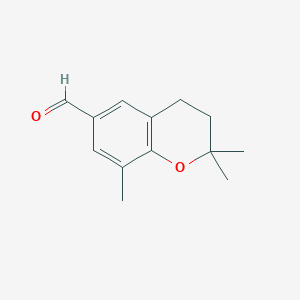
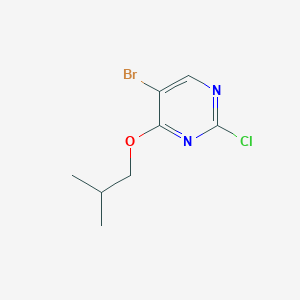
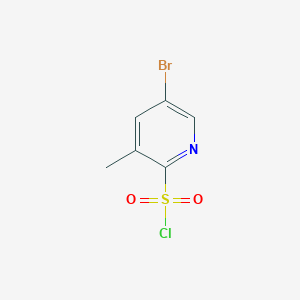
![4-[1-(Aminomethyl)cyclobutyl]oxan-4-ol](/img/structure/B1449165.png)
